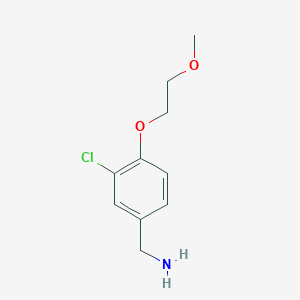

![molecular formula C12H10N2O4 B1453653 1-[2-(4-nitrophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 1292476-04-0](/img/structure/B1453653.png)

1-[2-(4-nitrophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione

Übersicht

Beschreibung

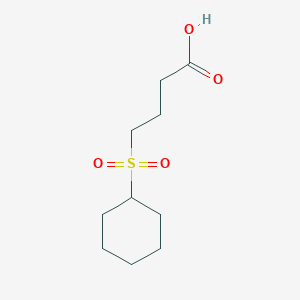

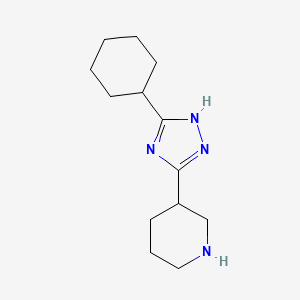

The compound “1-[2-(4-nitrophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also has a nitrophenyl group attached, which is a benzene ring with a nitro group (-NO2) substituent .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The nitro group is electron-withdrawing and could make the benzene ring more susceptible to electrophilic aromatic substitution. The pyrrole ring is aromatic and might undergo electrophilic substitution at the position next to the nitrogen .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, solubility, and stability can be predicted based on the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The compound has been used in the synthesis of pyrrolo[3,2-d]isoxazoles through diastereoselective 1,3-dipolar cycloaddition of nitrones to 1H-pyrrole-2,3-diones. Structures of specific derivatives have been elucidated using single-crystal X-ray analysis (Moroz et al., 2018).

- It has been involved in reactions with Η-aktiven Nucleophilen leading to the synthesis of 2-pyrrolones and further transformations showing potential for complex chemical syntheses (Kollenz et al., 1976).

Organic Electronics and Photoluminescence

- The compound has been part of studies exploring the creation of π-conjugated polymers and copolymers, exhibiting potential applications in organic electronics due to their photoluminescent properties, solubility, and processability (Beyerlein & Tieke, 2000).

- Novel alcohol-soluble n-type conjugated polyelectrolyte derivatives have been synthesized for electron transport layer applications in inverted polymer solar cells, showcasing improvements in power conversion efficiency (Hu et al., 2015).

Corrosion Inhibition

- New 1H-pyrrole-2,5-dione derivatives have shown effective inhibitive action against the corrosion of carbon steel in hydrochloric acid medium, revealing their potential as corrosion inhibitors (Zarrouk et al., 2015).

Electrochromic Materials

- The compound has been part of the synthesis of electrochromic materials, such as copolymers that exhibit distinct color changes under different electrical states, suggesting applications in smart windows or displays (Variş et al., 2007).

Chemiluminescence and Electrochemistry

- It has been used in synthesizing compounds that glow in the presence of hydrogen peroxide, opening up potential applications in biological systems or as indicators in various chemical processes (Algi et al., 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, have been shown to exhibit their biological activities through interactions with their targets . These interactions often result in changes in the function or activity of the target, leading to the observed biological effects .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been found to influence a variety of biochemical pathways . These pathways can have downstream effects on a range of biological processes, contributing to the compound’s overall biological activity .

Result of Action

Similar compounds, such as indole derivatives, have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

1-[2-(4-nitrophenyl)ethyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c15-11-5-6-12(16)13(11)8-7-9-1-3-10(4-2-9)14(17)18/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCSFFFOYLJQRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN2C(=O)C=CC2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine](/img/structure/B1453575.png)

![3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B1453578.png)

![[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1453585.png)